molecular formula C22H22FN3O5 B2678332 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618074-10-5

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2678332
CAS RN: 618074-10-5
M. Wt: 427.432
InChI Key: GXXDOLKGXNPKPS-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound shares structural similarities with various synthesized compounds that demonstrate a wide range of applications in scientific research, particularly in synthetic chemistry and material science. For example, the synthesis of derivatives like 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones shows the chemical reactivity and potential utility of these compounds in creating a broad range of derivatives for further study and applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Fluorescent Probes for Monitoring

Innovative fluorescent probes based on similar structures have been developed for real-time monitoring of low carbon dioxide levels, demonstrating their utility in environmental monitoring and potentially in medical applications. These compounds, such as 2-(dimethylamino)ethyl 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoate, exhibit significant fluorescence decreases in response to carbon dioxide, showcasing their application in the quantitative detection of CO2 (Huan Wang et al., 2015).

Antioxidant and Antitumor Activities

Furthermore, derivatives of similar compounds have been evaluated for their antioxidant and antitumor activities, highlighting the potential of these chemical frameworks in pharmacological research. For instance, new benzothiophenes synthesized using cyanoacetamide displayed promising antioxidant activities, suggesting their potential in developing therapeutic agents (S. A. Bialy & M. Gouda, 2011).

Computational Chemistry Insights

Theoretical and computational studies on similar compounds, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, offer insights into their molecular properties, interactions, and potential applications in designing materials with specific properties. These studies provide a deeper understanding of the structural features that contribute to the compounds' reactivities and properties, aiding in the rational design of new compounds for various applications (R. N. Singh et al., 2013).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O5/c1-13-4-5-15(12-17(13)23)20(27)18-19(14-6-8-16(9-7-14)26(30)31)25(11-10-24(2)3)22(29)21(18)28/h4-9,12,19,27H,10-11H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPEFXIJVUNSA-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618074-10-5
Record name 1-[2-(DIMETHYLAMINO)ETHYL]-4-(3-FLUORO-4-METHYLBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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